![molecular formula C17H14N4S B2597879 2-[4-(Benzylamino)quinazolin-2-yl]sulfanylacetonitrile CAS No. 422531-80-4](/img/structure/B2597879.png)
2-[4-(Benzylamino)quinazolin-2-yl]sulfanylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-[4-(Benzylamino)quinazolin-2-yl]sulfanylacetonitrile” is based on a quinazoline ring, which is a type of nitrogen-containing heterocycle .Physical And Chemical Properties Analysis
The compound has a molecular weight of 306.39. Unfortunately, the sources do not provide further details about the physical and chemical properties of “2-[4-(Benzylamino)quinazolin-2-yl]sulfanylacetonitrile”.Aplicaciones Científicas De Investigación
- Research Findings : Novel 2,4,6-trisubstituted quinazoline derivatives, including compound 28g, were synthesized and evaluated for antiproliferative activity against human cancer cell lines (Eca-109, A549, PC-3, and MGC-803). Compound 28g exhibited significant antiproliferative effects, with IC50 values of 1.95 μM against MGC-803 cells and 2.46 μM against Eca-109 cells. Mechanistic studies revealed that 28g inhibited cell migration, induced apoptosis, and arrested the cell cycle at the S phase in MGC-803 cells .
- Research Findings : 2-(4-bromophenyl)-quinazolin-4(3H)-one and 2-(4-chlorophenyl)-quinazolin-4(3H)-one demonstrated α-glucosidase inhibitory activity. These compounds could potentially be explored for managing conditions related to glucose metabolism .
Antitumor Activity
α-Glucosidase Inhibition
Mecanismo De Acción
While the specific mechanism of action for “2-[4-(Benzylamino)quinazolin-2-yl]sulfanylacetonitrile” is not mentioned in the sources, related quinazoline derivatives have been found to inhibit both acetyl and butyrylcholinesterase enzymes, prevent beta-amyloid aggregation, and exhibit antioxidant properties .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c18-10-11-22-17-20-15-9-5-4-8-14(15)16(21-17)19-12-13-6-2-1-3-7-13/h1-9H,11-12H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBLSTLJZRSDEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Benzylamino)quinazolin-2-yl]sulfanylacetonitrile |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.